nu6102

Descripción general

Descripción

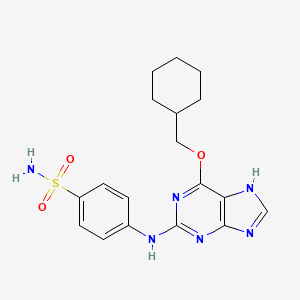

NU6102, también conocido como O6-ciclohexilmetil-2-(4’-sulfamoylanilino)purina, es un inhibidor potente y selectivo de la cinasa dependiente de ciclina 2 y la cinasa dependiente de ciclina 1. Las cinasas dependientes de ciclina son reguladores clave del ciclo celular, y su inhibición ha sido un objetivo para la terapia del cáncer. This compound ha demostrado un potencial significativo en estudios preclínicos por su capacidad para inhibir la proliferación celular e inducir el arresto del ciclo celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de NU6102 implica varios pasos, comenzando con la preparación del núcleo de purinaLas condiciones de reacción generalmente involucran el uso de bases fuertes y disolventes como el dimetilsulfóxido .

Métodos de producción industrial

Si bien los métodos de producción industrial detallados no se publican ampliamente, la síntesis de this compound a mayor escala probablemente implicaría la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza. Esto podría incluir el uso de equipos de síntesis automatizados y técnicas de purificación como la cromatografía líquida de alta resolución .

Análisis De Reacciones Químicas

Tipos de reacciones

NU6102 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al núcleo de purina.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos ciclohexilmetil y sulfamoylanilino

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo involucran temperaturas y pH controlados para garantizar la ruta de reacción deseada .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados. Estos derivados pueden tener diferentes actividades y propiedades biológicas, lo que los hace útiles para futuras investigaciones .

Aplicaciones Científicas De Investigación

Cancer Therapy

NU6102 has been extensively studied for its potential in cancer treatment, particularly due to its effects on cell cycle regulation.

Case Studies

- Breast Cancer : In a preclinical evaluation, this compound was shown to reduce colony formation and induce cell death in hormone-resistant breast cancer cells. The compound's efficacy was compared with tamoxifen and another CDK inhibitor, NU2058, with this compound exhibiting superior potency .

- Neutrophil Apoptosis : Research indicated that this compound affects neutrophil lifespan by inhibiting CDK5 activity, which is involved in preventing apoptosis through the regulation of anti-apoptotic proteins .

Cell Cycle Regulation Studies

This compound is utilized as a tool for studying the dynamics of the cell cycle.

Experimental Findings

- In experiments using Xenopus egg extracts, this compound was found to selectively inhibit CDK2 without significantly affecting CDK1 under certain conditions. This selectivity allows researchers to dissect the roles of these kinases in DNA replication and mitosis .

- Studies have shown that this compound treatment leads to a dose-dependent delay in mitosis and S-phase progression in primary human fibroblasts, indicating its utility in understanding checkpoint mechanisms during the cell cycle .

Pharmacological Insights

The pharmacological profile of this compound provides insights into its potential therapeutic uses beyond oncology.

Synergistic Effects

Research has indicated that combining this compound with other chemotherapeutic agents can enhance their effectiveness. For instance, when used alongside paclitaxel, this compound potentiated apoptosis in cancer cells, suggesting a possible combinatorial approach for more effective cancer therapies .

In Silico Applications

Recent advancements have also seen the use of computational methods to predict biological targets for this compound based on its chemical structure. This approach helps identify potential off-target effects and broaden the understanding of its mechanism of action within cellular contexts .

Summary Table: Key Findings on this compound

Mecanismo De Acción

NU6102 ejerce sus efectos inhibiendo selectivamente la cinasa dependiente de ciclina 2 y la cinasa dependiente de ciclina 1. Se une al sitio de unión al ATP de estas cinasas, previniendo su activación y la posterior fosforilación de las proteínas diana. Esta inhibición conduce al arresto del ciclo celular en la fase G2/M, lo que finalmente resulta en la inhibición de la proliferación celular y la inducción de la apoptosis .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de this compound

This compound es único en su alta selectividad para la cinasa dependiente de ciclina 2 y la cinasa dependiente de ciclina 1, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de estas cinasas en el ciclo celular. Su capacidad para inducir el arresto del ciclo celular e inhibir el crecimiento de las células cancerosas con efectos mínimos fuera del objetivo lo diferencia de otros inhibidores de la cinasa dependiente de ciclina .

Actividad Biológica

NU6102, also known as O⁶-cyclohexylmethyl-2-(4'-sulphamoylanilino)purine, is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). This compound has been extensively studied for its biological activity, particularly in the context of cancer therapy. Its mechanism of action primarily involves the inhibition of CDK2, which plays a crucial role in cell cycle regulation and DNA replication.

This compound selectively inhibits CDK2, leading to various downstream effects on cell cycle progression. It has been shown to induce a G2 phase arrest in cancer cells, inhibiting retinoblastoma protein (Rb) phosphorylation and resulting in cytotoxicity. The compound exhibits differential growth inhibition in wild-type versus knockout mouse embryo fibroblasts (MEFs), demonstrating its specificity for CDK2. For instance, the growth inhibitory concentration (GI₅₀) for CDK2 wild-type MEFs was approximately 9 μM, while no significant growth inhibition was observed in CDK2 knockout MEFs up to 25 μM .

In Vitro and In Vivo Studies

-

In Vitro Studies :

- This compound has been shown to inhibit DNA replication in a dose-dependent manner. At concentrations that completely inhibit CDK2, DNA replication is significantly slowed but not entirely halted .

- The compound's selectivity was further confirmed through comparative studies with other inhibitors like R-roscovitine, where this compound displayed a 50-fold selectivity for CDK2 over other kinases .

-

In Vivo Studies :

- In animal models, this compound demonstrated significant tumor growth inhibition. For example, treatment with the prodrug NU6301 (which converts to this compound in vivo) resulted in a notable delay in tumor growth and was well tolerated at doses of 120 mg/kg administered every 8 or 12 hours .

- Tumor tissues showed reduced Rb phosphorylation after treatment, indicating effective target engagement within the tumor microenvironment.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving SKUT-1B cells demonstrated that this compound induced G2 arrest and cytotoxic effects at concentrations as low as 2.6 μM after 24 hours of exposure. The compound's ability to inhibit Rb phosphorylation was also confirmed through immunoblotting techniques .

- Case Study 2 : Research on the effects of this compound on DNA replication revealed that while it inhibited CDK2 activity, it allowed some level of DNA synthesis to occur. This suggests that low levels of CDK activity might be sufficient for certain cellular processes, highlighting the complexity of targeting CDKs in therapeutic settings .

Table 1: Inhibition Potency of this compound Against Various CDKs

| Kinase | IC₅₀ (μM) | Selectivity |

|---|---|---|

| CDK1 | 0.25 | Low |

| CDK2 | 0.005 | High |

| CDK4 | 1.5 | Moderate |

| CDK5 | 0.48 | Moderate |

| CDK7 | 4.4 | Moderate |

Table 2: Effects of this compound on Cell Cycle Phases

| Concentration (μM) | S-phase Fraction (%) | G1-phase Fraction (%) |

|---|---|---|

| Control | 50 | 30 |

| 5 | 40 | 40 |

| 10 | 30 | 50 |

| >25 | Toxicity observed | - |

Propiedades

IUPAC Name |

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-18-23-16-15(20-11-21-16)17(24-18)27-10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H2,19,25,26)(H2,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXORKPNCHJYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274438 | |

| Record name | nu6102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444722-95-6 | |

| Record name | NU 6102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444722956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nu6102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NU-6102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5J53DR704 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.